molecular formula C23H38O2S2 B14165405 Methyl 2'-ethyl-2',4b',8'-trimethyldodecahydro-2'h-spiro[1,3-dithiolane-2,1'-phenanthrene]-8'-carboxylate CAS No. 4627-50-3

Methyl 2'-ethyl-2',4b',8'-trimethyldodecahydro-2'h-spiro[1,3-dithiolane-2,1'-phenanthrene]-8'-carboxylate

Katalognummer: B14165405
CAS-Nummer: 4627-50-3
Molekulargewicht: 410.7 g/mol
InChI-Schlüssel: OYCPIYLGNKGHOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2’-ethyl-2’,4b’,8’-trimethyldodecahydro-2’h-spiro[1,3-dithiolane-2,1’-phenanthrene]-8’-carboxylate is a complex organic compound with a unique structure that includes a spiro linkage, dithiolane ring, and phenanthrene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’-ethyl-2’,4b’,8’-trimethyldodecahydro-2’h-spiro[1,3-dithiolane-2,1’-phenanthrene]-8’-carboxylate typically involves multiple steps, including the formation of the spiro linkage and the incorporation of the dithiolane ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2’-ethyl-2’,4b’,8’-trimethyldodecahydro-2’h-spiro[1,3-dithiolane-2,1’-phenanthrene]-8’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas and a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the phenanthrene core or the dithiolane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Methyl 2’-ethyl-2’,4b’,8’-trimethyldodecahydro-2’h-spiro[1,3-dithiolane-2,1’-phenanthrene]-8’-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 2’-ethyl-2’,4b’,8’-trimethyldodecahydro-2’h-spiro[1,3-dithiolane-2,1’-phenanthrene]-8’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2’-ethyl-2’,4b’,8’-trimethyldodecahydro-2’h-spiro[1,3-dithiolane-2,1’-phenanthrene]-8’-carboxylate is unique due to its spiro linkage and dithiolane ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

4627-50-3

Molekularformel

C23H38O2S2

Molekulargewicht

410.7 g/mol

IUPAC-Name

methyl 7'-ethyl-1',4'a,7'-trimethylspiro[1,3-dithiolane-2,8'-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene]-1'-carboxylate

InChI

InChI=1S/C23H38O2S2/c1-6-20(2)13-10-16-17(23(20)26-14-15-27-23)8-9-18-21(16,3)11-7-12-22(18,4)19(24)25-5/h16-18H,6-15H2,1-5H3

InChI-Schlüssel

OYCPIYLGNKGHOM-UHFFFAOYSA-N

Kanonische SMILES

CCC1(CCC2C(C13SCCS3)CCC4C2(CCCC4(C)C(=O)OC)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.